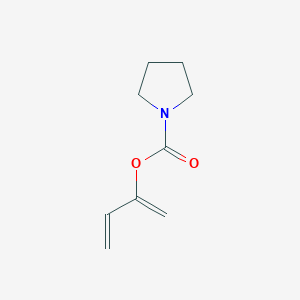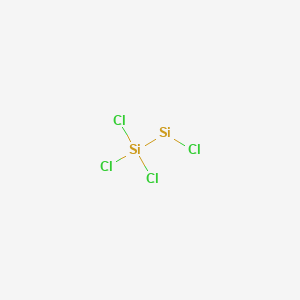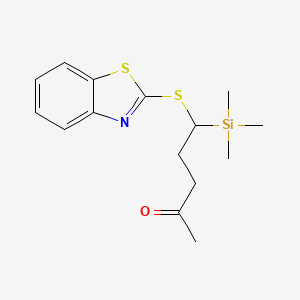![molecular formula C22H47NO3 B14328900 1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol CAS No. 105278-18-0](/img/structure/B14328900.png)
1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is a complex organic compound that features a long alkyl chain, an ether linkage, and an amino alcohol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Amination: The amino alcohol moiety can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Ether Formation: The ether linkage is formed by reacting an alcohol with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The ether and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a surfactant or emulsifier in biological studies.
Industry: It can be used in the production of cosmetics, detergents, and other personal care products.
Mecanismo De Acción
The mechanism of action of 1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol involves its interaction with various molecular targets and pathways. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The amino alcohol moiety can interact with proteins and enzymes, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-[Bis(2-hydroxyethyl)amino]-2-propanol: This compound shares the amino alcohol moiety but lacks the long alkyl chain and ether linkage.
2-Hydroxyethyl methacrylate: Contains a similar hydroxyethyl group but is used primarily in polymer chemistry.
Uniqueness
1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is unique due to its combination of a long alkyl chain, ether linkage, and amino alcohol moiety. This structural complexity imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
105278-18-0 |
|---|---|
Fórmula molecular |
C22H47NO3 |
Peso molecular |
373.6 g/mol |
Nombre IUPAC |
1-hexadecoxy-3-[2-hydroxyethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C22H47NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-21-22(25)20-23(2)17-18-24/h22,24-25H,3-21H2,1-2H3 |
Clave InChI |
KURWTRFLXMSYOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(CN(C)CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)

![6,7-Dihydro-3H,5H-[1,2]dithiolo[3,4-b][1,4]dithiepine-3-thione](/img/structure/B14328843.png)
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)
![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)




![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
